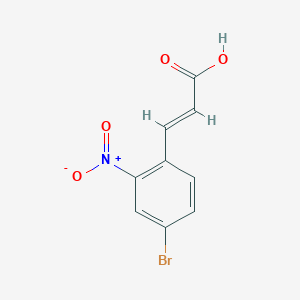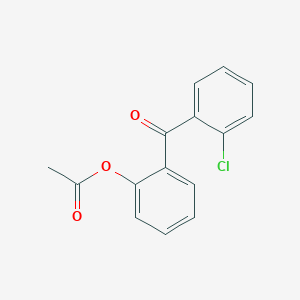
2-Acetoxy-2’-chlorobenzophenon
Übersicht
Beschreibung
2-Acetoxy-2’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzophenone, where the hydrogen atom at the 2 position of the phenyl ring is replaced by an acetoxy group (-OCOCH3) and the hydrogen atom at the 2’ position of the benzoyl ring is replaced by a chlorine atom. This compound is known for its applications in organic synthesis and various scientific research fields .
Wissenschaftliche Forschungsanwendungen
2-Acetoxy-2’-chlorobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of benzodiazepines and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
This compound might interact with various biological targets, depending on its chemical structure and properties .
Mode of Action
Based on its structural similarity to other benzophenone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzophenone derivatives have been reported to be involved in various biochemical processes, suggesting that 2-acetoxy-2’-chlorobenzophenone might also influence multiple pathways .
Pharmacokinetics
Its molecular weight (2747 g/mol) and LogP value suggest that it might have reasonable bioavailability .
Result of Action
Benzophenone derivatives have been reported to exhibit various biological activities, suggesting that 2-acetoxy-2’-chlorobenzophenone might also have diverse effects .
Biochemische Analyse
Biochemical Properties
2-Acetoxy-2’-chlorobenzophenone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as nucleic acids and proteins. Additionally, 2-Acetoxy-2’-chlorobenzophenone can undergo hydrolysis to form 2-chlorobenzophenone and acetic acid, which can participate in further biochemical reactions .
Cellular Effects
The effects of 2-Acetoxy-2’-chlorobenzophenone on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . By modulating the activity of key signaling molecules, 2-Acetoxy-2’-chlorobenzophenone can affect gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes and inflammatory cytokines, thereby impacting cellular homeostasis . Moreover, 2-Acetoxy-2’-chlorobenzophenone can alter mitochondrial function, leading to changes in energy production and apoptosis .
Molecular Mechanism
At the molecular level, 2-Acetoxy-2’-chlorobenzophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission . By binding to the active site of acetylcholinesterase, 2-Acetoxy-2’-chlorobenzophenone can prevent the breakdown of acetylcholine, leading to prolonged neurotransmitter activity . Additionally, this compound can interact with DNA, causing structural changes that affect gene expression and replication . The formation of reactive intermediates during its metabolism can also lead to covalent modifications of proteins and nucleic acids, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetoxy-2’-chlorobenzophenone can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Over extended periods, the degradation products of 2-Acetoxy-2’-chlorobenzophenone can accumulate, potentially leading to altered cellular responses . Long-term exposure to this compound has been associated with changes in cellular morphology and function, including increased oxidative stress and DNA damage . These temporal effects highlight the importance of controlling experimental conditions when studying 2-Acetoxy-2’-chlorobenzophenone.
Dosage Effects in Animal Models
The effects of 2-Acetoxy-2’-chlorobenzophenone in animal models are dose-dependent. At low doses, this compound can exhibit beneficial effects, such as enhanced antioxidant defense and reduced inflammation . At higher doses, 2-Acetoxy-2’-chlorobenzophenone can induce toxic effects, including hepatotoxicity and neurotoxicity . The threshold for these adverse effects varies among different animal species and is influenced by factors such as age, sex, and genetic background . Understanding the dosage effects of 2-Acetoxy-2’-chlorobenzophenone is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
2-Acetoxy-2’-chlorobenzophenone is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . Upon entering the body, this compound can undergo oxidative metabolism to form reactive intermediates, which can further participate in conjugation reactions with glutathione and other biomolecules . These metabolic transformations can influence the overall bioavailability and toxicity of 2-Acetoxy-2’-chlorobenzophenone . Additionally, the metabolic pathways of this compound can affect the levels of various metabolites, thereby impacting cellular functions and homeostasis .
Transport and Distribution
The transport and distribution of 2-Acetoxy-2’-chlorobenzophenone within cells and tissues are facilitated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms, allowing it to reach various cellular compartments . Once inside the cell, 2-Acetoxy-2’-chlorobenzophenone can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Acetoxy-2’-chlorobenzophenone is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The presence of specific targeting signals and post-translational modifications can direct 2-Acetoxy-2’-chlorobenzophenone to these compartments . For instance, the acetoxy group can facilitate its transport into the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the interaction of 2-Acetoxy-2’-chlorobenzophenone with nuclear proteins can affect gene expression and DNA replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-2’-chlorobenzophenone typically involves the Friedel-Crafts acylation reaction. In this method, 2-chlorobenzoyl chloride reacts with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
For industrial production, the process is scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The reaction mixture is typically cooled to control the exothermic nature of the Friedel-Crafts acylation. After the reaction is complete, the product is purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetoxy-2’-chlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The acetoxy group can be hydrolyzed to form 2-hydroxy-2’-chlorobenzophenone.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 2-amino-2’-chlorobenzophenone or 2-thio-2’-chlorobenzophenone.
Hydrolysis: Formation of 2-hydroxy-2’-chlorobenzophenone.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Vergleich Mit ähnlichen Verbindungen
2-Acetoxy-2’-chlorobenzophenone can be compared with other similar compounds such as:
2-Amino-5-chlorobenzophenone: Used in the synthesis of benzodiazepines and has similar substitution patterns but different functional groups.
2-Hydroxy-2’-chlorobenzophenone: Formed through hydrolysis of 2-Acetoxy-2’-chlorobenzophenone and has different reactivity due to the presence of a hydroxyl group.
2-Methylamino-5-chlorobenzophenone: Another derivative used in organic synthesis with different substituents affecting its chemical behavior
These compounds share a common benzophenone core but differ in their substituents, leading to variations in their chemical reactivity and applications.
Eigenschaften
IUPAC Name |
[2-(2-chlorobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBICOHMSJORVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641562 | |
| Record name | 2-(2-Chlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-07-7 | |
| Record name | [2-(Acetyloxy)phenyl](2-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)
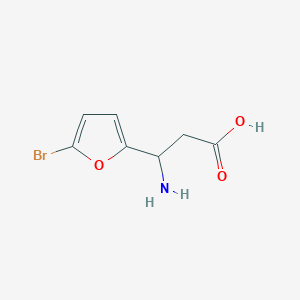
![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)
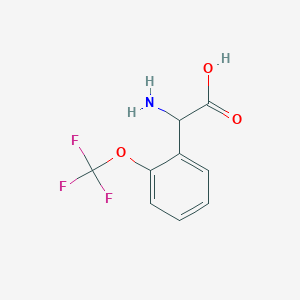
![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)
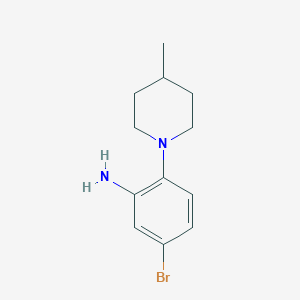

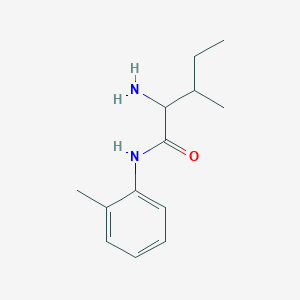

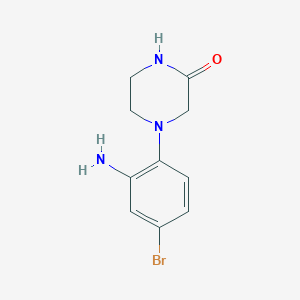

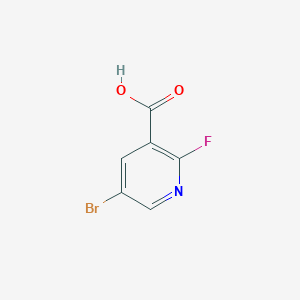
![1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B1292197.png)
